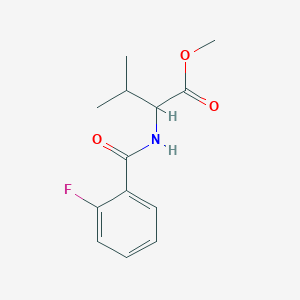
l-Valine, N-(2-fluorobenzoyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
l-Valine, N-(2-fluorobenzoyl)-, methyl ester is a chemical compound with the molecular formula C13H16FNO3 and a molecular weight of 253.2694 . This compound is a derivative of l-Valine, an essential amino acid, and features a fluorobenzoyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group.
準備方法
The synthesis of l-Valine, N-(2-fluorobenzoyl)-, methyl ester typically involves the following steps:
Protection of the amino group: The amino group of l-Valine is protected using a suitable protecting group to prevent unwanted reactions.
Acylation: The protected l-Valine is then reacted with 2-fluorobenzoyl chloride in the presence of a base to form the N-(2-fluorobenzoyl) derivative.
Esterification: The carboxyl group of the N-(2-fluorobenzoyl) derivative is esterified using methanol and an acid catalyst to form the methyl ester.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
化学反応の分析
l-Valine, N-(2-fluorobenzoyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines), and hydrolyzing agents (e.g., hydrochloric acid).
科学的研究の応用
l-Valine, N-(2-fluorobenzoyl)-, methyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and chemicals with specific properties, such as improved stability or reactivity.
作用機序
The mechanism of action of l-Valine, N-(2-fluorobenzoyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to specific targets, while the methyl ester group can influence its solubility and stability. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
類似化合物との比較
l-Valine, N-(2-fluorobenzoyl)-, methyl ester can be compared with other similar compounds, such as:
l-Valine, N-benzoyl-, methyl ester: This compound lacks the fluorine atom, which can result in different reactivity and binding properties.
l-Valine, N-(4-fluorobenzoyl)-, methyl ester: The fluorine atom is positioned differently, which can affect the compound’s interactions with molecular targets.
l-Valine, N-(2-chlorobenzoyl)-, methyl ester: The presence of a chlorine atom instead of fluorine can lead to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications compared to its analogs.
特性
分子式 |
C13H16FNO3 |
|---|---|
分子量 |
253.27 g/mol |
IUPAC名 |
methyl 2-[(2-fluorobenzoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C13H16FNO3/c1-8(2)11(13(17)18-3)15-12(16)9-6-4-5-7-10(9)14/h4-8,11H,1-3H3,(H,15,16) |
InChIキー |
RKJCUCVCGGLLRV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CC=CC=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one](/img/structure/B14915145.png)












![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)
